5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide
Beschreibung
5-Bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with a methoxy group at position 6 and a benzamide core with bromo (position 5) and chloro (position 2) substituents. Its synthesis likely involves nucleophilic substitution or coupling reactions, as suggested by analogous procedures in , where toluenesulfonic acid and dioxane are used to facilitate pyrimidine-amine bond formation .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O2/c1-19-11-5-10(15-6-16-11)17-12(18)8-4-7(13)2-3-9(8)14/h2-6H,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMHRBFBPVQZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule decomposes into two primary fragments: 5-bromo-2-chlorobenzoic acid and 6-methoxypyrimidin-4-amine . The former is synthesized via directed bromination/chlorination of substituted benzoic acids, while the latter derives from pyrimidine ring functionalization.
Synthesis of 5-Bromo-2-Chlorobenzoic Acid
Source delineates four patent-protected routes for this intermediate:
Route A: Bromination of 2-Chlorobenzonitrile
- Step 1 : Bromination of 2-chlorobenzonitrile with NBS in tetrahydrofuran (THF) at 0–10°C yields 5-bromo-2-chlorobenzonitrile (92% purity, 85% yield).
- Step 2 : Base-mediated hydrolysis (KHCO3, H2O/AcOEt) converts the nitrile to the carboxylate, followed by acidification with HCl to precipitate the free acid.
Route B: Direct Bromination of 2-Chlorobenzoic Acid
- Using dibrominated amino silica gel and iron trifluoromethanesulfonate in halogenated solvents, this method achieves ≥95% yield and ≥99.8% purity while enabling catalyst recycling.
Table 1 : Comparative Analysis of 5-Bromo-2-Chlorobenzoic Acid Syntheses
| Method | Starting Material | Brominating Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nitrile Hydrolysis | 2-Chlorobenzonitrile | NBS | None | 85 | 92 |
| Direct Bromination | 2-Chlorobenzoic Acid | Br2 | Fe(OTf)3 | 95 | 99.8 |
| Acyl Chloride Route | 2-Chlorobenzotrichloride | Br2 | FeBr3/CuBr | 80.9 | 99.5 |
Synthesis of 6-Methoxypyrimidin-4-Amine
This fragment is typically prepared via:
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
Industrial-Scale Process Optimization
Source details a 70 kg/batch production of a related SGLT2 inhibitor intermediate, highlighting transferable strategies:
Bromination Control
Impurity Profiling and Mitigation
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzamides and pyrimidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide has been investigated for its potential anticancer and antimicrobial properties:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including human cervical (HeLa), lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), ovarian (A2780), and gastric cancer (BGC-823) cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
- Antimicrobial Activity : Research indicates that certain derivatives show broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Enzyme Inhibition Studies
The compound has been explored as a potential enzyme inhibitor , particularly in the context of targeting specific pathways involved in disease processes. The presence of the methoxypyrimidine group enhances its ability to interact with biological targets, making it valuable for studying enzyme kinetics and inhibition mechanisms .
Material Science
In addition to biological applications, 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide serves as a building block for synthesizing more complex organic materials. Its unique functional groups can be utilized to develop novel polymers or materials with desired properties, such as improved thermal stability or enhanced mechanical strength.
Case Study 1: Anticancer Activity Evaluation
A study by Suresh Kumar et al. synthesized several pyrimidine derivatives, including 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide, and evaluated their anticancer activity using the MTT assay. Results indicated that compounds derived from this structure exhibited potent cytotoxicity against multiple cancer cell lines, outperforming standard treatments like Dasatinib .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were tested against standard bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results showed significant antimicrobial activity, suggesting that compounds based on this benzamide structure could lead to new therapeutic agents for treating infections .
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on Heterocyclic Moieties
Pyrimidine vs. Pyridine Derivatives
- CAS 2034246-59-6: This analog replaces the pyrimidine ring with a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl group linked via an ethyl chain.
- SBI-0206965 (CAS 1884220-36-3): Features a pyrimidine ring substituted with a 3,4,5-trimethoxyphenylamino group. The trimethoxy substituents enhance lipophilicity, which may improve membrane permeability but reduce solubility compared to the target compound’s single methoxy group .
Benzamide Core Modifications
- Compounds in PCAF HAT Inhibition Assays (): Analogs such as 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) highlight the importance of long acyl chains and carboxyphenyl groups for activity. In contrast, the target compound lacks these groups, suggesting its mechanism may differ. The methoxypyrimidinyl group might compensate through π-π stacking or dipole interactions .
Structural Similarity Analysis
provides similarity percentages for analogs:
| CAS Number | Similarity (%) | Key Structural Differences |
|---|---|---|
| 641569-97-3 | 59.7 | Trimethoxyphenylamino vs. methoxypyrimidinyl |
| 926304-76-9 | 52.71 | Pyridine-oxybenzamide vs. pyrimidinylbenzamide |
| 199327-61-2 | 58.59 | Bromo-pyrimidine with aryloxy substituents |
Higher similarity scores correlate with shared pyrimidine/benzamide scaffolds, but significant differences in substituents (e.g., methoxy positioning, halogenation) lead to divergent physicochemical properties. For instance, the target’s bromo and chloro substituents increase molecular weight (vs. ~399.7 g/mol in CAS 2034246-59-6 ) and may enhance electrophilicity, affecting reactivity .
Biologische Aktivität
5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The molecular formula of 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide is , with a molecular weight of approximately 342.57 g/mol . The compound features a bromine atom and a chlorine atom, which are critical for its biological activity.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide can be achieved through various methods, often involving the bromination and chlorination of precursor compounds. One notable method includes the use of 2-amino-4-chloropyridine as a starting material, which undergoes bromination to yield the desired compound with a high yield .
Antibacterial and Antifungal Properties
Recent studies have demonstrated that derivatives of benzamide compounds exhibit notable antibacterial and antifungal activities. For instance, compounds similar to 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide have been shown to possess moderate to good in vitro antifungal activities against various pathogens such as Botrytis cinerea and Rhizoctonia solani with effective concentrations (EC50) comparable to established antifungal agents .
| Compound | Target Pathogen | EC50 (μg/mL) |
|---|---|---|
| 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide | Rhizoctonia solani | Not specified |
| Compound 4j | Botrytis cinerea | 6.72 |
| Compound 4l | Rhizoctonia solani | 5.21 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or disruption of cellular processes in pathogens. Molecular docking studies suggest that these compounds may interact with specific targets within bacterial or fungal cells, leading to inhibition of growth and replication .
Case Studies
-
Antifungal Activity Against Botrytis cinerea :
A study assessed the effectiveness of several benzamide derivatives, including compounds related to 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide, revealing significant antifungal properties with EC50 values indicating potency comparable to existing treatments . -
Antibacterial Activity Assessment :
Another investigation focused on the antibacterial efficacy against Xanthomonas oryzae, where related compounds exhibited lower activity compared to standard treatments but still demonstrated potential for further development as antimicrobial agents .
Q & A
Basic: How can researchers optimize the synthetic yield of 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide?
Methodological Answer:
The synthesis typically involves sequential halogenation, coupling, and amidation. Key steps include:
- Halogenation : Electrophilic aromatic substitution (e.g., chlorination or bromination) of the pyrimidine ring under controlled temperature (60–80°C) using catalysts like FeCl₃ .
- Coupling : Reacting the halogenated pyrimidine with a benzyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 100–120°C for 6–8 hours .
- Amidation : Final coupling with 4-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous THF .
To optimize yield: - Use TLC monitoring (as in ) to track intermediate formation .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to reduce side products .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR : Use - and -NMR to confirm substitution patterns. For example, the methoxy group on pyrimidine appears as a singlet (~δ 3.9 ppm), while aromatic protons show splitting patterns reflecting halogen proximity .
- GC-MS/EI-MS : Confirm molecular weight (e.g., [M] at m/z 310 for similar analogs) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated in for sulfonamide analogs .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies for substitutions at the chloro or bromo sites .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) using COSMO-RS to predict reaction rates .
- Validation : Cross-check computational results with experimental kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .
Advanced: How do researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
- Purity Analysis : Use HPLC-MS (≥95% purity threshold) to exclude confounding effects from byproducts .
- Target Validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with proposed targets like bacterial acps-pptase enzymes .
Advanced: What strategies improve the metabolic stability of this benzamide derivative in medicinal chemistry studies?
Methodological Answer:
- Trifluoromethyl Substitution : Introduce CF₃ groups at meta/para positions to enhance lipophilicity and reduce oxidative metabolism, as seen in .
- Pyrimidine Ring Modifications : Replace methoxy with electron-withdrawing groups (e.g., nitro) to slow hepatic CYP450-mediated degradation .
- In Silico ADMET Profiling : Use tools like SwissADME to predict clearance rates and guide structural tweaks .
Basic: What experimental design principles apply to scaling up the synthesis for preclinical studies?
Methodological Answer:
- DOE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, solvent ratio) while minimizing runs .
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps like amidation, reducing batch variability .
- In-Process Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Advanced: How can researchers elucidate the mechanism of action against bacterial targets?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values for acps-pptase inhibition using radiolabeled acetyl-CoA substrates .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., via X-ray crystallography in ) to identify binding motifs .
- Resistance Studies : Serial passage bacteria under sub-MIC conditions to detect mutations in target genes (e.g., pptA/B) .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the amide bond .
- Safety : Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions) and avoid skin contact due to potential halogen toxicity .
Advanced: How can SAR studies guide the development of more potent analogs?
Methodological Answer:
- Scaffold Hopping : Replace the pyrimidine ring with triazine or quinazoline cores while retaining halogen/methoxy groups .
- Bioisosteres : Substitute bromo with iodine for enhanced van der Waals interactions, as in .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity cliffs .
Advanced: What computational tools aid in analyzing conflicting crystallographic data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Refine X-ray data by calculating theoretical electron densities to resolve disorder in halogen positions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to validate packing motifs .
- Validation Software : Use PLATON or Olex2 to check for missed symmetry or twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
